molecular formula C14H17FN2O2 B8013434 4-(3-Fluorophenyl)-1-oxa-4,8-diazaspiro[5.5]undecan-3-one

4-(3-Fluorophenyl)-1-oxa-4,8-diazaspiro[5.5]undecan-3-one

Cat. No.: B8013434
M. Wt: 264.29 g/mol
InChI Key: IXQHXRPCNKZNEC-UHFFFAOYSA-N
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Description

4-(3-Fluorophenyl)-1-oxa-4,8-diazaspiro[5.5]undecan-3-one is a synthetic organic compound characterized by a spirocyclic structure. This compound features a fluorophenyl group, an oxa-diazaspiro core, and a ketone functional group. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluorophenyl)-1-oxa-4,8-diazaspiro[5.5]undecan-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diamine and a carbonyl compound under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the spirocyclic intermediate.

    Oxidation to Form the Ketone: The final step involves the oxidation of the intermediate to introduce the ketone functional group, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents can be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluorophenyl)-1-oxa-4,8-diazaspiro[5.5]undecan-3-one can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to carboxylic acids under strong oxidizing conditions.

    Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

4-(3-Fluorophenyl)-1-oxa-4,8-diazaspiro[5.5]undecan-3-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential use as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Fluorophenyl)-1-oxa-4,8-diazaspiro[5.5]undecan-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the spirocyclic core provides structural rigidity. The ketone functional group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Chlorophenyl)-1-oxa-4,8-diazaspiro[5.5]undecan-3-one: Similar structure but with a chlorine atom instead of fluorine.

    4-(3-Methylphenyl)-1-oxa-4,8-diazaspiro[5.5]undecan-3-one: Contains a methyl group instead of fluorine.

    4-(3-Nitrophenyl)-1-oxa-4,8-diazaspiro[5.5]undecan-3-one: Features a nitro group instead of fluorine.

Uniqueness

The presence of the fluorophenyl group in 4-(3-Fluorophenyl)-1-oxa-4,8-diazaspiro[5.5]undecan-3-one imparts unique electronic properties, potentially enhancing its biological activity and stability compared to its analogs. Fluorine atoms are known to influence the metabolic stability and membrane permeability of compounds, making this compound particularly interesting for pharmaceutical research.

This detailed overview provides a comprehensive understanding of 4-(3-Fluorophenyl)-1-oxa-4,8-diazaspiro[55]undecan-3-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-(3-fluorophenyl)-1-oxa-4,8-diazaspiro[5.5]undecan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O2/c15-11-3-1-4-12(7-11)17-10-14(19-8-13(17)18)5-2-6-16-9-14/h1,3-4,7,16H,2,5-6,8-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXQHXRPCNKZNEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CNC1)CN(C(=O)CO2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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